molecular formula C21H23N3O3 B10977501 N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10977501
M. Wt: 365.4 g/mol
InChI Key: RXNCBCGTGWWBMF-UHFFFAOYSA-N
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Description

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent to form the oxadiazole ring.

    Coupling with phenol: The oxadiazole derivative is then coupled with phenol in the presence of a base to form the phenoxy derivative.

    Acylation: The phenoxy derivative is then acylated with 2-methyl-2-propanyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE can be compared with other oxadiazole derivatives, such as:

    2-{4-[3-(4-METHYLPHENYL)-1,2,4-TRIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE: This compound has a triazole ring instead of an oxadiazole ring, which may result in different biological activities and applications.

    2-{4-[3-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE: The presence of a thiadiazole ring can impart different electronic properties and reactivity compared to the oxadiazole derivative.

The uniqueness of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-(2-METHYL-2-PROPANYL)ACETAMIDE lies in its specific combination of functional groups, which can result in distinct biological activities and applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-14-5-7-15(8-6-14)19-22-20(27-24-19)16-9-11-17(12-10-16)26-13-18(25)23-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25)

InChI Key

RXNCBCGTGWWBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC(C)(C)C

Origin of Product

United States

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